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Compound of Interest

Compound Name:
Urotensin II (114-124), human

(TFA)

Cat. No.: B12354451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the human Urotensin-II

(UT) receptor, with a focus on its binding affinity for various ligands. The UT receptor, a G

protein-coupled receptor (GPCR), and its endogenous ligand, urotensin-II (U-II), are significant

players in a multitude of physiological and pathophysiological processes, making them a

compelling target for drug discovery. U-II is recognized as the most potent endogenous

vasoconstrictor identified to date.[1][2][3] The urotensinergic system is implicated in

cardiovascular regulation, renal function, and central nervous system activities.[3]

Core Signaling Pathways
The UT receptor primarily couples to the Gαq/11 subunit of heterotrimeric G proteins.[4]

Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). This canonical pathway is

central to many of the physiological effects of U-II, including vasoconstriction.

In addition to G protein-dependent signaling, the UT receptor can also signal through β-arrestin

pathways. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the

receptor, leading to the recruitment of β-arrestins. This process not only desensitizes the G

protein-mediated signaling but also initiates a distinct wave of signaling events, including the
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activation of mitogen-activated protein kinase (MAPK) cascades like ERK1/2. Some studies

suggest that β-arrestin recruitment by the UT receptor can be independent of G protein

activation for certain downstream effects.

Quantitative Binding Affinity Data
The binding affinity of various ligands for the human UT receptor has been characterized using

different in vitro assays. The following tables summarize the binding affinities (Ki), inhibitory

concentrations (IC50), and effective concentrations (EC50) for a range of agonists and

antagonists. These values provide a quantitative measure of the interaction between the

ligands and the receptor, which is critical for structure-activity relationship (SAR) studies and

drug development.

Agonist Binding and Functional Potency
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Compound Class Ki (nM) EC50 (nM)
Assay
System

Reference

Human

Urotensin-II

Endogenous

Agonist
11.4 - 14.6 0.6 - 4.15

HEK293

cells, CHO

cells, Rat

Aorta

Urotensin-II

Related

Peptide

(URP)

Endogenous

Agonist
263.03 -

CHO cells

expressing

human UT

receptor

P5U
Synthetic

Agonist
- 9.344 (pD2)

CHO-K1 cells

expressing

human UT

receptor

UPG84
Synthetic

Agonist
- 10.040 (pD2)

CHO-K1 cells

expressing

human UT

receptor

Goby

Urotensin-II
Agonist 14.6 -

HEK293 cells

expressing

human UT

receptor

[Ala1]U-II
Synthetic

Agonist
- -

Rat aorta

rings

U-II(4-11)
Synthetic

Agonist
- 1.2

HEK-293

cells

expressing

human UT

receptor

Compound 1
Synthetic

Agonist
-

89.7 (β-

arrestin),

7390 (Ca2+)

HTLA cells,

HEK293 cells
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Compound 2
Synthetic

Agonist
-

37.0 (β-

arrestin),

10200 (Ca2+)

HTLA cells,

HEK293 cells

Compound 3
Synthetic

Agonist
-

44.8 (β-

arrestin),

10600 (Ca2+)

HTLA cells,

HEK293 cells

Antagonist Binding Affinity
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Compound Class Ki (nM) IC50 (nM)
Assay
System

Reference

Palosuran Antagonist - -
Diabetic

patients

SB-706375
Non-peptide

Antagonist
4.7 - 20.7 -

Mammalian

recombinant

and native

UT receptors

SB-657510
Non-peptide

Antagonist
4.6 - 17.6 -

Monkey UT

receptor

Urantide
Peptide

Antagonist
- - Rat aorta

GSK248451
Peptide

Antagonist
- -

Mammalian

arteries and

recombinant

UT-HEK cells

SB-710411

Partial

Agonist/Anta

gonist

- -

Mammalian

arteries and

recombinant

UT-HEK cells

KR-36676
Non-peptide

Antagonist
0.7 - -

KR-36996
Non-peptide

Antagonist
4.44 3.5

Primary

human aortic

smooth

muscle cells

KR-37524
Non-peptide

Antagonist
37 - -

DS37001789
Non-peptide

Antagonist
- 0.9

Human

GPR14
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ACT-058362
Non-peptide

Antagonist
- 120

Human

GPR14

7a

(piperazino-

isoindolinone)

Antagonist 4.0
8.0 (human

calcium flux)

hUT binding

assay, Rat

FLIPR assay

Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of a test compound

for the human UT receptor.

1. Materials:

Membrane Preparation: Membranes from cells stably expressing the human UT receptor

(e.g., HEK293-hUT).

Radioligand: [125I]-labeled human Urotensin-II ([125I]hU-II).

Test Compound: Unlabeled ligand of interest.

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Control: High concentration of unlabeled hU-II (e.g., 1 µM).

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

Scintillation Counter.

2. Procedure:

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

Total Binding: Binding buffer, membrane preparation, and [125I]hU-II.
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Non-specific Binding: Binding buffer, membrane preparation, [125I]hU-II, and a high

concentration of unlabeled hU-II.

Competitive Binding: Binding buffer, membrane preparation, [125I]hU-II, and varying

concentrations of the test compound.

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell

harvester. This separates the bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay
This protocol outlines a general method for measuring the functional activity of UT receptor

agonists by detecting changes in intracellular calcium levels.

1. Materials:

Cells: Cells stably expressing the human UT receptor (e.g., CHO-hUT or HEK293-hUT).
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Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

Test Compound: Agonist of interest.

Positive Control: Human Urotensin-II.

Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

2. Procedure:

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to

confluence.

Dye Loading:

Remove the growth medium and wash the cells with assay buffer.

Incubate the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C

in the dark.

After incubation, wash the cells with assay buffer to remove excess dye.

Compound Addition:

Place the plate in the fluorescence plate reader.

Establish a baseline fluorescence reading.

Add varying concentrations of the test compound or positive control to the wells.

Fluorescence Measurement: Immediately after compound addition, measure the

fluorescence intensity over time. An increase in fluorescence indicates an increase in

intracellular calcium.

Data Analysis:

Determine the peak fluorescence response for each concentration of the test compound.
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Plot the fluorescence response against the logarithm of the agonist concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the

concentration of the agonist that produces 50% of the maximal response).
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Caption: UT Receptor Signaling Pathways.

Experimental Workflows
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Caption: Radioligand Binding Assay Workflow.
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Caption: Calcium Mobilization Assay Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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